REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:18])=[C:4]([C:7](=[O:17])[CH2:8][C:9]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=O)[S:5][CH:6]=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O>ClCCl>[Br:1][C:2]1[C:3]2[O:18][C:9]([N:11]3[CH2:12][CH2:13][O:14][CH2:15][CH2:16]3)=[CH:8][C:7](=[O:17])[C:4]=2[S:5][CH:6]=1
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(SC1)C(CC(=O)N1CCOCC1)=O)O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.45 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
An oven-dried 100 mL round-bottom flask was charged with a magnetic stirring bar
|
Type
|
STIRRING
|
Details
|
After stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in methanol (10 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with aqueous 5% sodium bicarbonate solution (100 mL)
|
Type
|
CUSTOM
|
Details
|
The reaction was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC2=C1OC(=CC2=O)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.81 mmol | |
AMOUNT: MASS | 1.52 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |